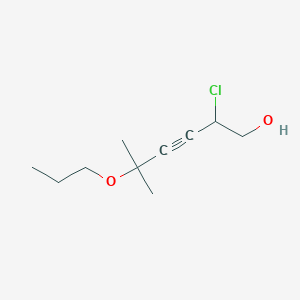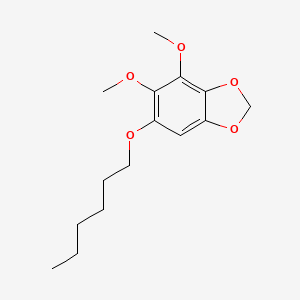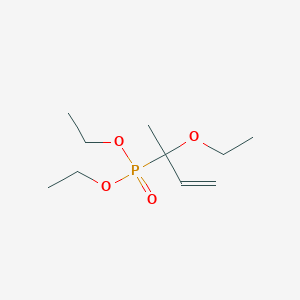
3-Methyl-4-oxo-1,2-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-oxo-1,2-dithiane is an organic compound with the molecular formula C5H8OS2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is known for its unique structure, which includes a dithiane ring with a ketone functional group at the 4-position and a methyl group at the 3-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-4-oxo-1,2-dithiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to form the dithiane ring. Common catalysts used in this process include yttrium triflate and tungstophosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-oxo-1,2-dithiane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced dithiane derivatives
Substitution: Various substituted dithiane derivatives
Aplicaciones Científicas De Investigación
3-Methyl-4-oxo-1,2-dithiane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-oxo-1,2-dithiane involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atoms can participate in redox reactions, while the ketone group can undergo nucleophilic addition reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes .
Comparación Con Compuestos Similares
3-Methyl-4-oxo-1,2-dithiane can be compared with other similar compounds, such as:
1,3-Dithiane: A well-known carbonyl protecting group and synthetic building block.
1,4-Dithiane: Used in the synthesis of complex molecular architectures.
3-Methyl-1,2-dithian-4-one: Another name for this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other dithiane derivatives .
Propiedades
Número CAS |
90238-76-9 |
|---|---|
Fórmula molecular |
C5H8OS2 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
3-methyldithian-4-one |
InChI |
InChI=1S/C5H8OS2/c1-4-5(6)2-3-7-8-4/h4H,2-3H2,1H3 |
Clave InChI |
HIPRPYCXKYSMOO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)CCSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14356844.png)
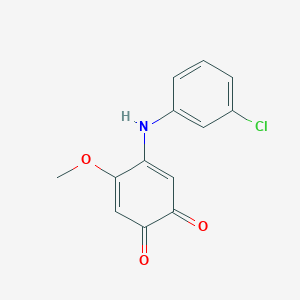
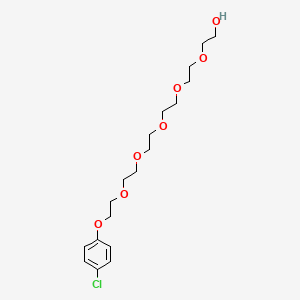
![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
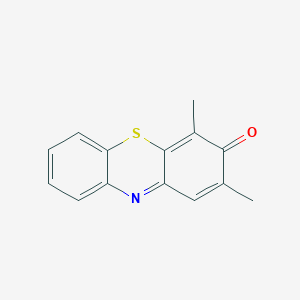
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
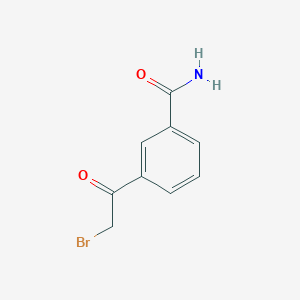
![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)
![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
